molecular formula C16H21N3O2 B2383653 2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2415472-09-0

2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone

Cat. No.: B2383653
CAS No.: 2415472-09-0
M. Wt: 287.363
InChI Key: KMCAVBBIZSZJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring, with a methoxy group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone typically involves multiple steps One common method starts with the preparation of the benzimidazole derivative, which is then reacted with an azetidine precursor under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes or receptors, modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.

    1-(2-Methoxy-1-methylethoxy)propan-2-ol: Used as a solvent and intermediate in organic synthesis.

    3-Methoxy-1,2-propanediol: Utilized in the production of polymers and resins .

Uniqueness

2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone stands out due to its unique combination of a benzimidazole moiety and an azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(2)16-17-13-6-4-5-7-14(13)19(16)12-8-18(9-12)15(20)10-21-3/h4-7,11-12H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCAVBBIZSZJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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